molecular formula C22H24N2O7S B11426663 Ethyl 4-(2,5-dimethoxyphenyl)-2-oxo-6-[(phenylsulfonyl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Ethyl 4-(2,5-dimethoxyphenyl)-2-oxo-6-[(phenylsulfonyl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B11426663
M. Wt: 460.5 g/mol
InChI Key: CVNANZBDQADKMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 6-[(BENZENESULFONYL)METHYL]-4-(2,5-DIMETHOXYPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 6-[(BENZENESULFONYL)METHYL]-4-(2,5-DIMETHOXYPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE typically involves multi-step organic reactions. One common method involves the condensation of 2,5-dimethoxybenzaldehyde with ethyl acetoacetate in the presence of a base to form the corresponding chalcone. This intermediate is then subjected to cyclization with urea and benzenesulfonyl chloride under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

ETHYL 6-[(BENZENESULFONYL)METHYL]-4-(2,5-DIMETHOXYPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield the corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzenesulfonyl group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

ETHYL 6-[(BENZENESULFONYL)METHYL]-4-(2,5-DIMETHOXYPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It is explored for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of ETHYL 6-[(BENZENESULFONYL)METHYL]-4-(2,5-DIMETHOXYPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE involves its interaction with specific molecular targets. The benzenesulfonyl group can act as a leaving group in substitution reactions, while the tetrahydropyrimidine ring can participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 6-[(BENZENESULFONYL)METHYL]-4-(2,5-DIMETHOXYPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE: can be compared with other sulfonyl-containing tetrahydropyrimidine derivatives.

    4-(2,5-Dimethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Lacks the benzenesulfonyl group.

    6-[(Benzenesulfonyl)methyl]-4-phenyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Lacks the 2,5-dimethoxyphenyl group.

Uniqueness

The uniqueness of ETHYL 6-[(BENZENESULFONYL)METHYL]-4-(2,5-DIMETHOXYPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both the benzenesulfonyl and 2,5-dimethoxyphenyl groups allows for unique interactions and applications not seen in similar compounds.

Properties

Molecular Formula

C22H24N2O7S

Molecular Weight

460.5 g/mol

IUPAC Name

ethyl 6-(benzenesulfonylmethyl)-4-(2,5-dimethoxyphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C22H24N2O7S/c1-4-31-21(25)19-17(13-32(27,28)15-8-6-5-7-9-15)23-22(26)24-20(19)16-12-14(29-2)10-11-18(16)30-3/h5-12,20H,4,13H2,1-3H3,(H2,23,24,26)

InChI Key

CVNANZBDQADKMI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=C(C=CC(=C2)OC)OC)CS(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.